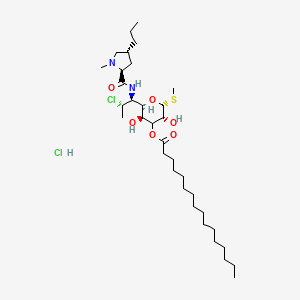
Clindamycin 3-Palmitate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clindamycin 3-Palmitate Hydrochloride is a semi-synthetic derivative of clindamycin, a lincosamide antibiotic. It is primarily used for the treatment of serious infections caused by susceptible microorganisms, including anaerobic bacteria, gram-positive cocci, and some protozoans . This compound is particularly effective in treating infections where other antibiotics may not be suitable.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Clindamycin 3-Palmitate Hydrochloride involves the esterification of clindamycin with palmitic acid, followed by the formation of the hydrochloride salt. The process typically includes dissolving clindamycin in a suitable solvent, heating, and then cooling to precipitate the ester . The ester is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods often involve column chromatography for purification, followed by recrystallization to achieve high purity . The process is optimized to ensure the highest yield and purity, minimizing toxic by-products and side effects .
化学反応の分析
Types of Reactions: Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release clindamycin and palmitic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the clindamycin molecule, potentially altering its activity.
Substitution: Halogenation and other substitution reactions can occur on the clindamycin backbone.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Hydrolysis: Clindamycin and palmitic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of clindamycin.
科学的研究の応用
Clindamycin 3-Palmitate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the formulation of topical and oral antibiotics.
作用機序
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation . This action effectively halts bacterial growth and replication. The compound is hydrolyzed in vivo to release active clindamycin, which then targets the bacterial ribosome .
類似化合物との比較
Clindamycin Hydrochloride: Used for oral administration, similar antimicrobial spectrum.
Clindamycin Phosphate: A prodrug used for intramuscular or intravenous injection, converted to clindamycin in vivo.
Lincomycin: The parent compound from which clindamycin is derived, less effective and with a narrower spectrum of activity.
Uniqueness: Clindamycin 3-Palmitate Hydrochloride is unique due to its esterified form, which enhances its stability and bioavailability when administered orally. This makes it particularly useful in pediatric formulations and for patients who have difficulty swallowing tablets .
特性
分子式 |
C34H64Cl2N2O6S |
|---|---|
分子量 |
699.9 g/mol |
IUPAC名 |
[(2R,3S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride |
InChI |
InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29-,30+,31+,32?,34+;/m0./s1 |
InChIキー |
CUPCTHLWQQZYKI-VSBKCEBASA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H]([C@H](O[C@@H]([C@@H]1O)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O.Cl |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


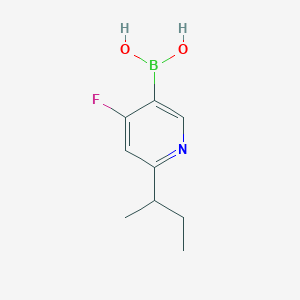
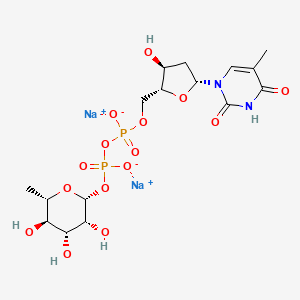
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
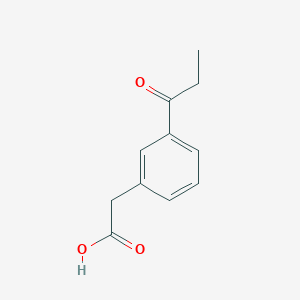

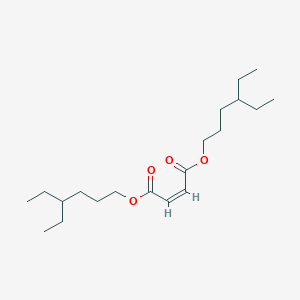
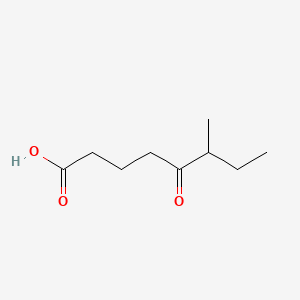
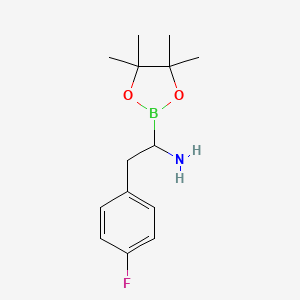
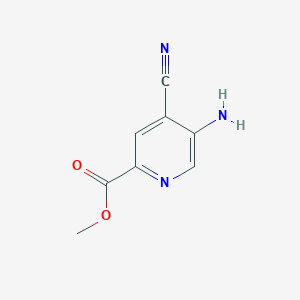
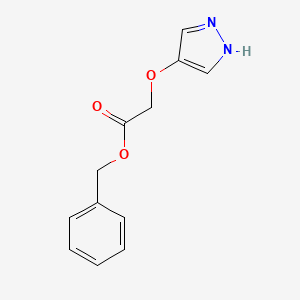
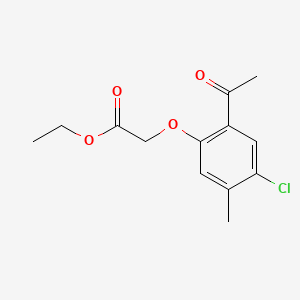
![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
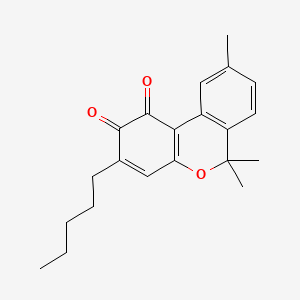
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
